molecular formula C9H6N2O2 B231597 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone CAS No. 18492-62-1

1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone

Cat. No. B231597
CAS RN: 18492-62-1
M. Wt: 232.32 g/mol
InChI Key: MMNMYKIFFAFENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone, also known as MIF-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. MIF-1 belongs to a class of compounds known as opioid peptides, which are known to modulate pain perception and mood.

Mechanism of Action

1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is believed to exert its effects by binding to opioid receptors in the brain and spinal cord. These receptors are known to modulate pain perception and mood, and are the targets of many opioid drugs.
Biochemical and Physiological Effects:
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of immune function, and the modulation of pain perception. Studies have also suggested that 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone may have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is that it is a synthetic compound, which means that it can be easily synthesized and purified for use in laboratory experiments. However, one limitation of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is that it is not a naturally occurring compound, which may limit its potential therapeutic applications.

Future Directions

There are a number of potential future directions for research on 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone. One area of interest is the development of novel 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone analogs with improved pharmacological properties. Another area of interest is the study of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone in the context of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone, and to determine its potential therapeutic applications.

Synthesis Methods

1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of a protected amino acid with a protected dipeptide, followed by deprotection and purification.

Scientific Research Applications

1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone can modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are known to play a role in mood regulation.

properties

CAS RN

18492-62-1

Molecular Formula

C9H6N2O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-[3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopent-2-en-1-yl]ethanone

InChI

InChI=1S/C15H20O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-9,13H,5-6H2,1-4H3

InChI Key

MMNMYKIFFAFENP-UHFFFAOYSA-N

SMILES

CC1=C(C(CC1)C(=O)C)C2=C(C=CO2)C(C)C

Canonical SMILES

CC1=C(C(CC1)C(=O)C)C2=C(C=CO2)C(C)C

Origin of Product

United States

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